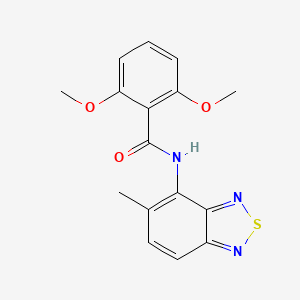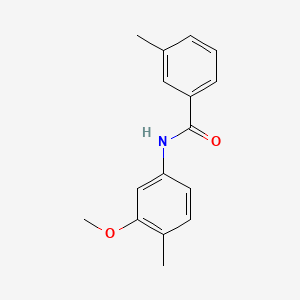![molecular formula C17H25N3O2 B4400573 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4400573.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ARF1 is a small GTPase protein that plays a crucial role in intracellular membrane trafficking and signal transduction pathways. Inhibition of ARF1 has been shown to have a significant impact on various cellular processes, making it a promising target for drug development.
Mécanisme D'action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide inhibits ARF1 by binding to its active site and preventing its activation. This, in turn, leads to the disruption of various cellular processes that are dependent on ARF1 activity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of protein-protein interactions and the inhibition of ARF1-mediated vesicular transport.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the invasion and migration of cancer cells, which are critical processes involved in tumor metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, it has been extensively studied for its potential therapeutic applications, making it a well-established target for drug development. However, there are also some limitations to its use. It has been shown to have low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, its mechanism of action is still not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide. One area of focus is the optimization of its therapeutic potential for cancer treatment. This could involve the development of more potent analogs or the identification of combination therapies that enhance its efficacy. Another area of research is the elucidation of its mechanism of action, which could provide insights into the regulation of ARF1-mediated cellular processes. Finally, there is also potential for the development of this compound as a tool for studying ARF1-mediated cellular processes in vitro and in vivo.
Applications De Recherche Scientifique
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an ARF1 inhibitor. ARF1 is involved in the regulation of various cellular processes, including vesicular transport, membrane trafficking, and signal transduction. Inhibition of ARF1 has been shown to have a significant impact on cancer cell proliferation, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(21)19-9-11-20(12-10-19)15-7-5-14(6-8-15)18-16(22)17(2,3)4/h5-8H,9-12H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKEFVPJWMGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400496.png)

![3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4400514.png)
![2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)
![4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride](/img/structure/B4400526.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)

![(3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4400566.png)

![2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4400586.png)
![1-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4400594.png)
![1-[4-(2-benzylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400604.png)